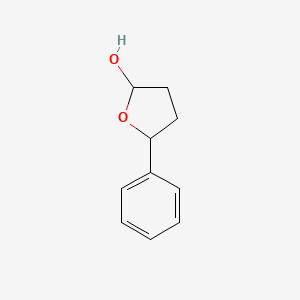

5-Phenyltetrahydrofuran-2-ol

説明

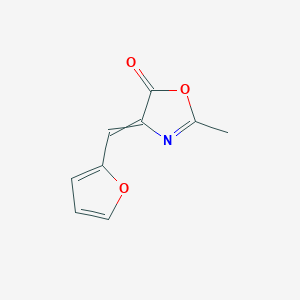

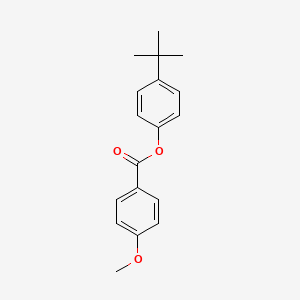

5-Phenyltetrahydrofuran-2-ol is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 5-Phenyltetrahydrofuran-2-ol involves several stages. The first stage involves the reaction of 4,5-dihydro-5-phenyl-2 (3H)-furanone with polymethylhydrosiloxane; (η (5)-C5H5)2Ti (OC6H4Cl-p)2; tetrabutylammonium fluoride on alumina in toluene at 20; hydrosilylation . The second stage involves desilylation with sodium hydroxide in tetrahydrofuran; toluene at 20; for 1 h .科学的研究の応用

Synthesis and Isomerization

5-Phenyltetrahydrofuran-2-ol has been explored in the context of synthesis and isomerization studies. Shuikin et al. (1964) conducted research on the synthesis of 2-n-propyl-5-phenyltetrahydrofuran via catalytic hydrogenation and investigated its isomerization properties (Shuikin et al., 1964).

Antimalarial Activity

The compound has been studied for its potential in antimalarial activity. Werbel et al. (1986) synthesized a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which demonstrated significant activity against resistant strains of malaria in mice (Werbel et al., 1986).

Aerobic Oxidation Studies

The role of 5-Phenyltetrahydrofuran-2-ol in aerobic oxidation was investigated by Pérez and Hartung (2009). They examined the stereoselectivity in the formation of (5-phenyltetrahydrofur-2-yl)alkan-1-ol via cobalt-catalyzed aerobic oxidation (Pérez & Hartung, 2009).

Radical Scavenging Activity

Stobiecka et al. (2016) explored the radical scavenging activity of 5-Phenyltetrahydrofuran-2-ol and its analogues. They focused on the peroxyl-radical-scavenging activity and evaluated the electron-donating ability using various assays (Stobiecka et al., 2016).

Biological Evaluation

Gupta et al. (2016) conducted an eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives. They assessed the anticancer, DNA binding, and antibacterial potentials of these compounds, identifying promising candidates for further studies (Gupta et al., 2016).

Hydrolysis Studies

McClelland and Seaman (1984) studied the hydrolysis of cyclic ketals, including 2-methoxy-2-phenyltetrahydrofuran and 2-ethoxy-2-phenyltetrahydrofuran, providing insights into the rate-determining steps of these processes (McClelland & Seaman, 1984).

Functionalisation via Direct Lithiation

Mansueto et al. (2013) researched the functionalisation of α-lithiated phenyltetrahydrofuran. They explored cycloreversion and nucleophilicity, leading to the production of 2,2-disubstituted derivatives (Mansueto et al., 2013).

COX-2 Inhibitory Activities

Singh et al. (2008) investigated the COX-1 and COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. They identified compounds with appreciable COX-2 inhibition and selectivity, highlighting the influence of structural elements on their activities (Singh et al., 2008).

特性

IUPAC Name |

5-phenyloxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKMPNLQUAQDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455717 | |

| Record name | 2-Furanol, tetrahydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36866-66-7 | |

| Record name | 2-Furanol, tetrahydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)

![N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine](/img/structure/B3051838.png)